2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole
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Overview
Description
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole is a heterocyclic compound that features both imidazole and thiadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The thiadiazole ring can then be introduced through a series of reactions involving sulfur-containing reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more saturated form.
Substitution: The imidazole and thiadiazole rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents and other electrophiles or nucleophiles can be used under various conditions to introduce new functional groups.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups onto the imidazole or thiadiazole rings.
Scientific Research Applications
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential use in drug development, particularly for its ability to interact with various biological targets.
Industry: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole involves its interaction with specific molecular targets in biological systems. The imidazole ring can interact with enzymes and receptors, while the thiadiazole ring can participate in redox reactions and other biochemical processes. These interactions can modulate various pathways, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(1-Methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: This compound has a similar structure but with different substituents on the imidazole ring.
6-(Substituted phenyl)-2-(1-methyl-1H-imidazol-2-yl)imidazo[2,1-b][1,3,4]thiadiazole: Another similar compound with a substituted phenyl group.
Uniqueness
2-[[2-(1-Ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole is unique due to its specific combination of functional groups and the resulting biological activities. Its ethoxyethyl substituent on the imidazole ring can influence its solubility and interaction with biological targets, making it distinct from other similar compounds.
Properties
IUPAC Name |
2-[[2-(1-ethoxyethyl)imidazol-1-yl]methyl]-5-methyl-1,3,4-thiadiazole |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N4OS/c1-4-16-8(2)11-12-5-6-15(11)7-10-14-13-9(3)17-10/h5-6,8H,4,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEGXXBJOKJIBNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C)C1=NC=CN1CC2=NN=C(S2)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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